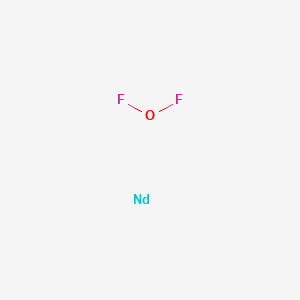
Fluoro hypofluorite;neodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro hypofluorite; neodymium is a compound that combines the unique properties of fluoro hypofluorite and neodymium Fluoro hypofluorite is known for its strong oxidizing properties, while neodymium is a rare earth metal with significant magnetic and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro hypofluorite; neodymium typically involves the reaction of neodymium with fluoro hypofluorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of fluoro hypofluorite; neodymium involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to obtain the compound in high purity and yield. The industrial process also involves stringent safety measures to handle the reactive nature of fluoro hypofluorite.
Chemical Reactions Analysis
Types of Reactions: Fluoro hypofluorite; neodymium undergoes various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of fluoro hypofluorite, the compound can oxidize a wide range of substrates.
Reduction: Neodymium can participate in reduction reactions, especially in the presence of suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the fluoro hypofluorite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen, ozone, and other oxidizing agents. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used. These reactions are often conducted under an inert atmosphere.
Substitution Reactions: Various nucleophiles, such as amines and thiols, can be used in substitution reactions. The reactions are usually performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal complexes.
Scientific Research Applications
Fluoro hypofluorite; neodymium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: It is used in the study of biological oxidation processes and as a probe for investigating oxidative stress in cells.
Industry: It is used in the production of high-performance magnets and as a component in advanced materials for electronics and optics.
Mechanism of Action
The mechanism of action of fluoro hypofluorite; neodymium involves the interaction of its components with molecular targets. The fluoro hypofluorite group acts as a strong oxidizing agent, facilitating the transfer of oxygen atoms to substrates. Neodymium, on the other hand, can interact with various molecular targets through its catalytic and magnetic properties. The combined effects of these components result in unique reactivity and functionality.
Comparison with Similar Compounds
Fluoro hypofluorite; neodymium can be compared with other similar compounds, such as:
Fluoro hypofluorite; lanthanum: This compound also exhibits strong oxidizing properties but lacks the magnetic properties of neodymium.
Neodymium trifluoride: This compound has similar magnetic properties but does not possess the strong oxidizing nature of fluoro hypofluorite.
Fluoro hypofluorite; praseodymium: Similar to fluoro hypofluorite; neodymium, but with different catalytic properties due to the presence of praseodymium.
The uniqueness of fluoro hypofluorite; neodymium lies in its combination of strong oxidizing properties and significant magnetic and catalytic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
fluoro hypofluorite;neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2O.Nd/c1-3-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDJBOEIDRBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(F)F.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2NdO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721592 |
Source


|
| Record name | fluoro hypofluorite;neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-43-8 |
Source


|
| Record name | fluoro hypofluorite;neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)
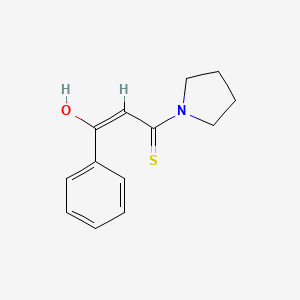
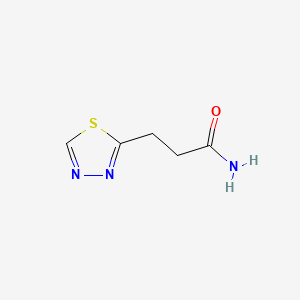
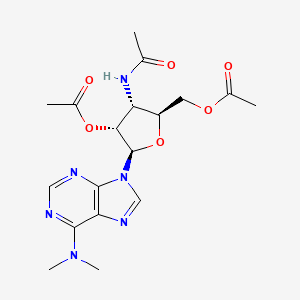
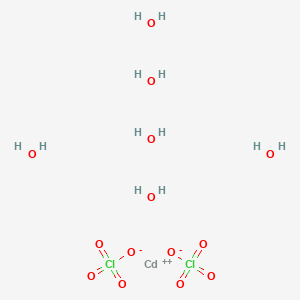
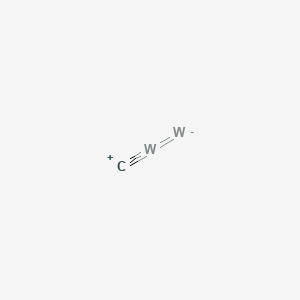

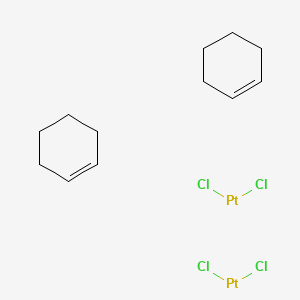
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
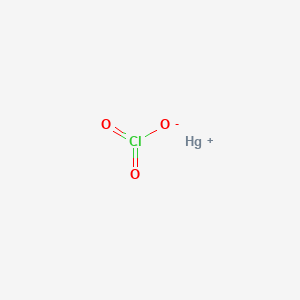
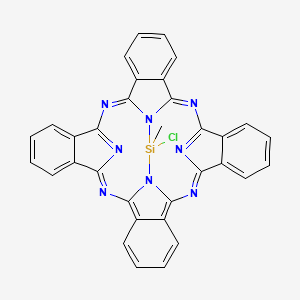
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
